molecular formula C16H14F2O2 B1302718 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 844885-20-7

3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1302718
CAS No.: 844885-20-7
M. Wt: 276.28 g/mol
InChI Key: XBJVPLMNDRITGS-UHFFFAOYSA-N
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Description

3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone: is an organic compound with the molecular formula C16H14F2O2 . It is a derivative of benzophenone, characterized by the presence of two fluorine atoms, two methyl groups, and a methoxy group attached to the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

Chemistry: 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.

Biology: In biological research, this compound is used to study the interactions of fluorinated aromatic compounds with biological systems. Its unique structure allows for the investigation of fluorine’s effects on biological activity.

Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that require specific interactions with biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets through its fluorine atoms and aromatic rings. The fluorine atoms can form strong hydrogen bonds and interact with electron-rich sites, while the aromatic rings can participate in π-π stacking interactions. These interactions influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

  • 3,5-Difluoro-4-methoxybenzophenone
  • 3,5-Dimethyl-4-methoxybenzophenone
  • 3,5-Difluoro-4-methylbenzophenone

Comparison: 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and reactivity. The combination of these substituents provides a distinct electronic environment, making it more versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJVPLMNDRITGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374254
Record name 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-20-7
Record name (3,5-Difluorophenyl)(4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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